N-[3,5-bis(trifluoromethyl)phenyl]-1-[(3-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
N-[3,5-bis(trifluoromethyl)phenyl]-1-[(3-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a dihydropyridine core substituted with electron-withdrawing trifluoromethyl groups and a chlorophenylmethyl moiety. The dihydropyridine scaffold is a well-established pharmacophore in medicinal chemistry, often associated with calcium channel modulation and anti-inflammatory activity . The trifluoromethyl groups enhance metabolic stability and lipophilicity, while the chlorophenyl group may contribute to target binding affinity.
Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClF6N2O2/c22-16-3-1-2-12(6-16)10-30-11-13(4-5-18(30)31)19(32)29-17-8-14(20(23,24)25)7-15(9-17)21(26,27)28/h1-9,11H,10H2,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPYZLGYBKMJKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=C(C=CC2=O)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClF6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3,5-bis(trifluoromethyl)phenyl]-1-[(3-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide, a compound characterized by its complex structure and multiple functional groups, has garnered attention in medicinal chemistry for its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound based on diverse scientific literature.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 426.77 g/mol. The presence of trifluoromethyl groups significantly influences its pharmacological profile by enhancing lipophilicity and metabolic stability.
Structural Formula
The structural representation can be summarized as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing trifluoromethyl groups. For instance, derivatives with similar structures have shown significant activity against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) . The incorporation of the trifluoromethyl moiety enhances the interaction with bacterial membranes, leading to increased permeability and subsequent cell death.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 3-Fluoro derivative | 4 | Moderate |
| 4-Fluoro derivative | 2 | High |
| 4-Chloro derivative | 1 | Very High |
Table 1: Antimicrobial activity of related compounds
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival .
Case Study: Inhibition of Cancer Cell Growth
A study investigating the effects on breast cancer cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 10 µM after 48 hours of exposure. This effect was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain kinases involved in cancer progression.
- Receptor Modulation : It has been suggested that it could modulate receptor activity linked to inflammatory responses and cell growth.
- Membrane Disruption : The lipophilic nature due to trifluoromethyl groups allows for better membrane penetration, enhancing its efficacy against bacteria and cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with dihydropyridine derivatives (e.g., nifedipine, nicardipine) but diverges in substituent patterns. Key distinctions include:
- Trifluoromethyl vs. Nitro Groups : Unlike classical dihydropyridines (e.g., nifedipine), which feature nitro groups for electron withdrawal, this compound uses trifluoromethyl substituents. These groups confer greater metabolic resistance and altered pharmacokinetics .
- Chlorophenylmethyl vs. Benzyl Moieties: The 3-chlorophenylmethyl group may enhance selectivity for non-vascular targets compared to benzyl-substituted analogues, which often prioritize cardiovascular effects.
Chirality and Enantiomeric Activity
- Enantiomer-Specific Toxicity : Analogous to fluoxetine (S-form: 9.4× more toxic than R-form in Pimephales promelas), this compound’s enantiomers may exhibit divergent biological effects .
- Racemic vs. Enantiopure Formulations : Unlike many marketed racemic drugs (e.g., ibuprofen), enantiopure synthesis of this compound could mitigate off-target toxicity but increase production costs .
Environmental Persistence and Degradation
While direct data on this compound’s environmental fate are unavailable, insights can be extrapolated from similar pharmaceuticals:
- Photodegradation: Chlorinated aromatic groups (e.g., 3-chlorophenyl) may increase resistance to photolysis compared to non-halogenated analogues, prolonging environmental persistence .
- Waste Management : High lipophilicity from trifluoromethyl groups could complicate wastewater removal, mirroring challenges observed with statins and antidepressants in Kuwaiti treatment plants .
Data Tables
Table 1: Comparison of Key Structural and Pharmacological Features
| Feature | N-[3,5-bis(trifluoromethyl)phenyl]-1-[(3-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide | Nifedipine | Fluoxetine (Racemate) |
|---|---|---|---|
| Core Scaffold | 1,6-dihydropyridine | 1,4-dihydropyridine | Arylpropylamine |
| Key Substituents | 3,5-bis(trifluoromethyl)phenyl; 3-chlorophenylmethyl | Nitrobenzene; methyl ester | Trifluoromethylphenyl |
| Primary Therapeutic Target | Undisclosed (hypothesized: ion channels/enzymes) | L-type calcium channels | Serotonin reuptake |
| Enantiomer Activity Difference | Potential high (theoretical) | Low | High (S > R) |
| Environmental Half-Life (Predicted) | Prolonged (due to halogenation) | Moderate | Moderate |
Research Findings and Implications
- Therapeutic Potential: The compound’s trifluoromethyl groups may improve target engagement in hydrophobic binding pockets, as seen in kinase inhibitors like sorafenib .
- Stereochemical Risks : If marketed as a racemate, enantiomer-specific toxicity (e.g., neurotoxicity or hepatotoxicity) could mirror fluoxetine’s environmental impact .
- Regulatory Considerations : Environmental persistence from halogenated groups may necessitate advanced wastewater treatment, as highlighted in Kuwaiti pharmaceutical waste studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
